4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
This compound, also known as 5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbaldehyde O-methyloxime, has the CAS Number: 338975-46-5 . It has a molecular weight of 209.13 and its Inchi Code is 1S/C6H6F3N3O2/c1-14-10-2-3-4 (6 (7,8)9)11-12-5 (3)13/h2H,1H3, (H2,11,12,13)/b10-2+ .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C6H6F3N3O2 . The Inchi key for this compound is KMGWEHCUZDPMND-WTDSWWLTSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The trifluoromethyl group plays an increasingly important role in these reactions .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Role in Pharmaceuticals
The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The unique properties of the trifluoromethyl group can enhance the biological activity of pharmaceutical compounds, improve their metabolic stability, and modify their physicochemical properties .
Use in Agrochemicals
Similar to its role in pharmaceuticals, the trifluoromethyl group also plays a crucial role in agrochemicals . It can enhance the effectiveness of pesticides and other agrochemical products .
Application in Material Science
The trifluoromethyl group is also significant in the field of materials science . It can modify the properties of materials, potentially leading to the development of new materials with improved characteristics .
Trifluoromethylation of Carbon-centered Radical Intermediates
The compound can be used in the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in various chemical reactions and can lead to the formation of new compounds .
Asymmetric Hydrogenation of Trifluoromethyl Ketones
The compound can be used in the asymmetric hydrogenation of trifluoromethyl ketones . This process is challenging due to the stereoelectronic properties of trifluoromethyl ketones . However, it provides a highly efficient method for the synthesis of chiral secondary 2,2,2-trifluoroethanols .
Synthesis of Diverse Fluorinated Compounds
The compound, which contains three equivalent C–F bonds, can be used as a starting material for the synthesis of diverse fluorinated compounds through selective C–F bond activation . This is a challenging task in organic synthesis, but it opens up possibilities for creating a wide range of fluorinated compounds .
Safety and Hazards
properties
IUPAC Name |
4-[(E)-methoxyiminomethyl]-3-(trifluoromethyl)-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-14-10-2-3-4(6(7,8)9)11-12-5(3)13/h2-3H,1H3,(H,12,13)/b10-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQWUNPNQVELNJ-WTDSWWLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C(=NNC1=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C(=NNC1=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one |
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